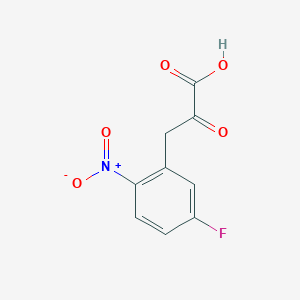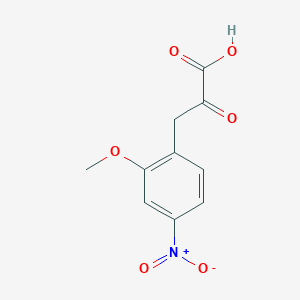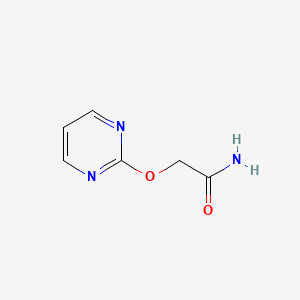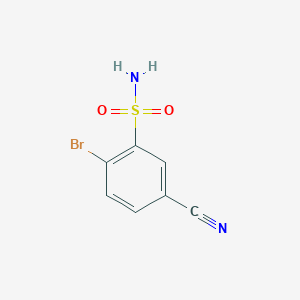![molecular formula C8H11BrClNO B13580188 O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride CAS No. 2803857-03-4](/img/structure/B13580188.png)
O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H7BrClNO and a molecular weight of 224.48 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride can be compared with other similar compounds, such as:
O-[1-(3-bromophenyl)methyl]hydroxylamine hydrochloride: This compound has a similar structure but differs in the position of the hydroxylamine group.
O-ethylhydroxylamine hydrochloride: This compound has an ethyl group instead of the bromophenyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
2803857-03-4 |
|---|---|
Molecular Formula |
C8H11BrClNO |
Molecular Weight |
252.53 g/mol |
IUPAC Name |
O-[1-(3-bromophenyl)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-6(11-10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H |
InChI Key |
UXTSWOXIUXQPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)






![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)

![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)

![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)

